1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQXCAXFJVEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also referred to as a piperidine derivative, is a synthetic compound with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.3 g/mol
- IUPAC Name : 1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The ethoxymethyl group may enhance the compound's solubility and stability, potentially leading to increased bioavailability and efficacy in biological systems. The compound likely modulates enzymatic activities or receptor functions by binding to active sites or altering conformational states.
Biological Activity Overview
Research indicates that 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- CNS Activity : Given its structure, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including our compound. Results indicated that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
CNS Activity
In a behavioral study involving rodent models, the compound was tested for its effects on anxiety and depression-like behaviors. Results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential as an anxiolytic agent.
| Test Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 25 |
| Treatment | 15 |
Enzyme Inhibition
Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that it effectively inhibited AChE activity in vitro.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 20% |
| 50 | 50% |
| 100 | 80% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
